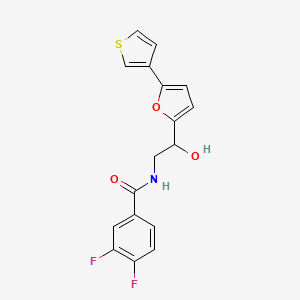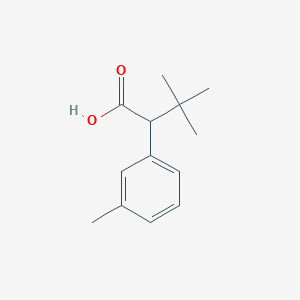
3,3-Dimethyl-2-(3-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-(3-methylphenyl)butanoic acid is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanoic acid backbone with two methyl groups attached to the third carbon and a 3-methylphenyl group attached to the second carbon .Scientific Research Applications
Photochemical Synthesis
- A study on the photochemical approaches to the synthesis of chromones highlights the use of derivatives similar to "3,3-Dimethyl-2-(3-methylphenyl)butanoic acid" in generating photo-Fries products. These compounds serve as direct precursors to chromones, which have various pharmacological and chemical applications (Álvaro et al., 1987).
Polymer Studies
- Research on aliphatic ketone polymers, including studies of model compounds similar to "this compound," has contributed to understanding the photophysical properties of these materials. Such studies are crucial for the development of advanced materials with specific light-responsive properties (Naito & Schnabel, 1984).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Like other carboxylic acids, 3,3-dimethyl-2-(3-methylphenyl)butanoic acid may interact with biological targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
Its predicted properties include a boiling point of 3099±110 °C and a density of 1031±006 g/cm3 . Its pKa value is predicted to be 4.35±0.10, suggesting that it may exist primarily in its deprotonated, anionic form at physiological pH . These properties could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it may have a variety of potential effects depending on its specific targets and the context of its use .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its ionization state can be influenced by pH, potentially affecting its interaction with targets and its absorption and distribution within the body .
properties
IUPAC Name |
3,3-dimethyl-2-(3-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-5-7-10(8-9)11(12(14)15)13(2,3)4/h5-8,11H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHCDKJMRESDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

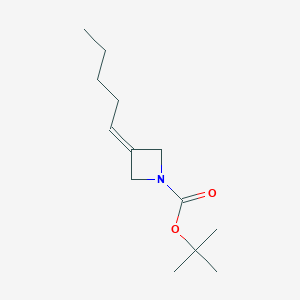
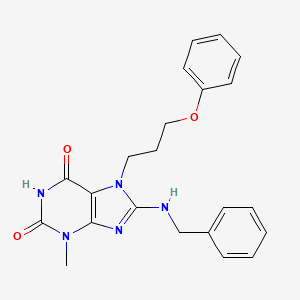
![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)

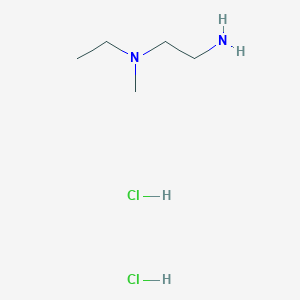
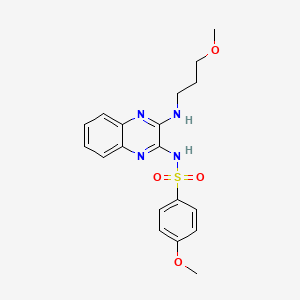
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2815495.png)



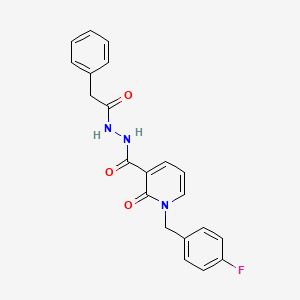
![2-Chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2815501.png)
